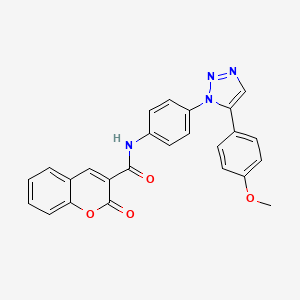
N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromene carboxamide, which is a scaffold known for its significant pharmacological activities. Chromene carboxamide derivatives have been explored for their potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 subtype . The compound likely shares structural similarities with the chromene derivatives discussed in the provided papers, which include various substitutions that may affect its biological activity and physical properties.
Synthesis Analysis
The synthesis of chromene carboxamide derivatives typically involves the formation of the chromene core followed by the introduction of various substituents that can confer specific properties or enhance biological activity. For example, the synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has been achieved, and their structures have been confirmed using spectroscopic techniques such as Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy . Similarly, triazole derivatives like the one are often synthesized through reactions involving azides and alkynes or by cyclization of hydrazides with carboxylic acids or their derivatives .
Molecular Structure Analysis
The molecular structure of chromene carboxamide derivatives is characterized by the presence of the chromene ring, which is a benzopyran derivative, and the carboxamide group. X-ray crystallographic analysis has been used to determine the molecular and supramolecular structures of these compounds, revealing details about their conformation and how they may interact with other molecules . The triazole ring present in the compound of interest is a five-membered heterocyclic ring containing three nitrogen atoms, which can contribute to the compound's ability to interact with biological targets .
Chemical Reactions Analysis
Chromene carboxamide derivatives can undergo various chemical reactions depending on the functional groups present. The carboxamide group can participate in the formation of hydrogen bonds, which can be crucial for the biological activity of these compounds . The triazole ring is known for its versatility in chemical reactions, often serving as a scaffold for further functionalization or as a bioisostere for other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene carboxamide derivatives are influenced by their molecular structure. The presence of methoxy groups can affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties . The crystalline form of these compounds, as well as their polymorphism, can have significant implications for their stability, solubility, and bioavailability . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely that they would be similar to those of related chromene carboxamide and triazole derivatives.
科学的研究の応用
Structural Characterization and Synthesis Techniques
Structural Analysis and Polymorphism
Studies on chromene derivatives, including those related to the compound , have explored their crystalline structures and polymorphism. For instance, research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives revealed insights into their crystallization behaviors and molecular conformations, highlighting the importance of the anti-rotamer conformation around the C-N bond and the positional relationship of the amide and pyran ring oxygens (Reis et al., 2013).
Synthetic Approaches
Research into the synthesis of chromene derivatives has introduced efficient methodologies, such as one-pot three-component protocols that enable the construction of complex chromene systems through Knoevenagel condensation followed by nucleophilic substitution processes. These methods have been praised for their short reaction times, broad substrate scope, and high product yields, offering significant advancements in the synthesis of chromene-based compounds (Subbareddy & Sumathi, 2017).
Potential Biological Activities
Antimicrobial and Antioxidant Activities
Various chromene derivatives have been synthesized and evaluated for their potential biological activities. Some studies have identified compounds with significant antioxidant and antibacterial properties, highlighting their potential as novel agents in combating oxidative stress and microbial infections. For example, derivatives of indolyl-4H-chromene-3-carboxamides have shown promising results in antioxidant and antibacterial studies, indicating their utility in developing new therapeutic agents (Subbareddy & Sumathi, 2017).
Neuroprotective Effects Against Alzheimer's Disease
The synthesis of novel chromenones linked to the 1,2,3-triazole ring system and their evaluation for anti-ChE activity to combat Alzheimer's disease has been another area of focus. Some compounds have demonstrated good anti-acetylcholinesterase activity and neuroprotective effects, suggesting their potential in Alzheimer's disease treatment strategies (Saeedi et al., 2017).
特性
IUPAC Name |
N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c1-32-20-12-6-16(7-13-20)22-15-26-28-29(22)19-10-8-18(9-11-19)27-24(30)21-14-17-4-2-3-5-23(17)33-25(21)31/h2-15H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBUFVCAGORCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


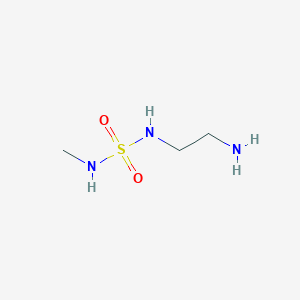
![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)
![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)

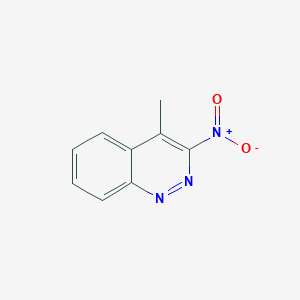

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)
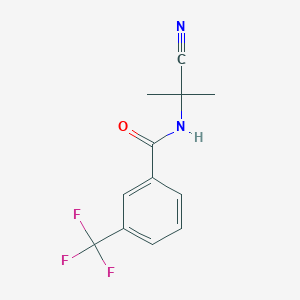
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
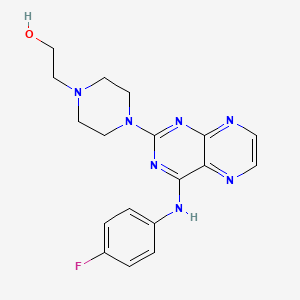
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)
![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)
